molecular formula C8H6BrNO B12867501 2-Bromo-4-methylbenzo[d]oxazole

2-Bromo-4-methylbenzo[d]oxazole

Cat. No.: B12867501
M. Wt: 212.04 g/mol
InChI Key: NMGHVYDMRLELKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a methyl group at the 4-position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoxazole ring can undergo reduction to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted benzoxazole derivatives.

    Oxidation Reactions: Formation of 4-formylbenzoxazole or 4-carboxybenzoxazole.

    Reduction Reactions: Formation of dihydrobenzoxazole derivatives.

Scientific Research Applications

2-Bromo-4-methylbenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The benzoxazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-5-methylbenzoxazole: The methyl group is at the 5-position, which may alter its chemical reactivity and biological activity.

    2-Bromo-4-chlorobenzoxazole: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.

Uniqueness

2-Bromo-4-methylbenzo[d]oxazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the methyl group can participate in various oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

NMGHVYDMRLELKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.